Ethidium homodimer

Descripción

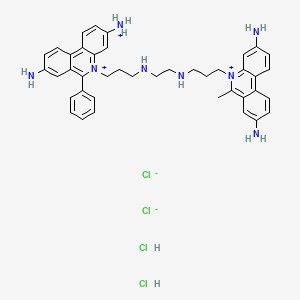

structure

Propiedades

Número CAS |

61926-22-5 |

|---|---|

Fórmula molecular |

C41H48Cl4N8 |

Peso molecular |

794.7 g/mol |

Nombre IUPAC |

5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-methylphenanthridin-5-ium-3,8-diamine;hydron;tetrachloride |

InChI |

InChI=1S/C41H44N8.4ClH/c1-27-37-23-29(42)9-13-33(37)35-15-11-31(44)25-39(35)48(27)21-5-17-46-19-20-47-18-6-22-49-40-26-32(45)12-16-36(40)34-14-10-30(43)24-38(34)41(49)28-7-3-2-4-8-28;;;;/h2-4,7-16,23-26,44-47H,5-6,17-22,42-43H2,1H3;4*1H |

Clave InChI |

GTSMOYLSFUBTMV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[N+]2CCCNCCNCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N)N)N.Cl.[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ethidium Homodimer-1; EthD-1; EthD 1; EthD1; |

Origen del producto |

United States |

Foundational & Exploratory

Ethidium Homodimer-1: A Technical Guide to its Principles and Applications in Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Ethidium Homodimer-1

This compound-1 (EthD-1) is a high-affinity, fluorescent nucleic acid stain that serves as a robust indicator of cell viability.[1][2] Its fundamental principle of operation lies in its selective permeability across compromised cell membranes. As a dicationic, large molecule, EthD-1 is effectively excluded from live cells that possess an intact plasma membrane.[3][4] However, in dead or dying cells where membrane integrity is lost, EthD-1 can readily enter the cell and intercalate with nucleic acids (both DNA and RNA) in a sequence-independent manner.[1]

Upon binding to nucleic acids, EthD-1 undergoes a significant conformational change that results in a dramatic enhancement of its fluorescence emission, typically greater than 30 to 40-fold. This pronounced increase in fluorescence provides a clear and quantifiable signal, making EthD-1 an excellent tool for identifying and quantifying dead cells within a population. It is widely used across various platforms, including fluorescence microscopy, flow cytometry, and microplate-based assays.

EthD-1 is frequently used in combination with Calcein AM, a fluorescent dye that exclusively stains live cells. This dual-staining approach allows for the simultaneous visualization and quantification of both live and dead cell populations.

Mechanism of Action and Signaling Pathway Visualization

The primary cellular event detected by EthD-1 is the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis. While EthD-1 itself does not directly interact with specific signaling pathways, its application is pivotal in assessing the outcomes of various cellular processes that culminate in cell death.

Caption: Mechanism of EthD-1 staining in live versus dead cells.

Distinguishing between apoptosis and necrosis can be inferred by co-staining with other markers. For instance, early apoptotic cells will exclude EthD-1 but may be positive for markers like Annexin V. Late apoptotic and necrotic cells, however, will be permeable to EthD-1.

Caption: Conceptual overview of differentiating cell death pathways using EthD-1.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative properties of this compound-1.

| Property | Value | Reference |

| Excitation Maximum (DNA-bound) | ~528 nm | |

| Emission Maximum (DNA-bound) | ~617 nm | |

| Fluorescence Enhancement (upon DNA binding) | >30-40 fold | |

| Molecular Weight | 856.75 g/mol | |

| Stock Solution Concentration (typical) | 2 mM in DMSO | |

| Working Concentration Range | 0.1 - 10 µM |

Experimental Protocols

Live/Dead Cell Staining for Fluorescence Microscopy (with Calcein AM)

This protocol is adapted for staining adherent or suspension cells for visualization of live and dead cells.

Materials:

-

This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO)

-

Calcein AM stock solution (e.g., 4 mM in DMSO)

-

Dulbecco's Phosphate-Buffered Saline (D-PBS), sterile

-

Cell culture medium

-

Live and dead cell control samples

Experimental Workflow:

Caption: General workflow for fluorescence microscopy-based live/dead cell assay.

Procedure:

-

Preparation of Staining Solution:

-

Prepare a fresh working solution of EthD-1 and Calcein AM in D-PBS. A common final concentration is 2 µM EthD-1 and 1 µM Calcein AM. For example, add 10 µL of 2 mM EthD-1 and 2.5 µL of 4 mM Calcein AM to 10 mL of D-PBS.

-

Vortex the solution to ensure it is well-mixed.

-

-

Cell Staining:

-

For adherent cells , remove the culture medium and gently wash the cells with D-PBS. Add a sufficient volume of the staining solution to cover the cell monolayer.

-

For suspension cells , centrifuge the cells to form a pellet, remove the supernatant, and resuspend the cells in the staining solution at a concentration of approximately 1 x 10^5 to 1 x 10^6 cells/mL.

-

-

Incubation:

-

Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

-

Imaging:

-

After incubation, adherent cells can be imaged directly. Suspension cells can be transferred to a slide for imaging.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for Calcein (Excitation/Emission: ~495/515 nm, green) and EthD-1 (Excitation/Emission: ~528/617 nm, red). Live cells will fluoresce green, and dead cells will fluoresce red.

-

Cell Viability Assay using Flow Cytometry

This protocol allows for the quantitative analysis of live and dead cell populations.

Materials:

-

This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO)

-

Calcein AM stock solution (e.g., 4 mM in DMSO)

-

D-PBS or other suitable buffer

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension in D-PBS or culture medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.

-

-

Staining:

-

Add EthD-1 and Calcein AM to the cell suspension. Final concentrations may need to be optimized, but a starting point of 2-4 µM for EthD-1 and 0.05-1 µM for Calcein AM is common.

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate the cells for 15-30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use a 488 nm laser for excitation.

-

Detect Calcein fluorescence in the green channel (e.g., 530/30 nm bandpass filter).

-

Detect EthD-1 fluorescence in the red channel (e.g., >610 nm longpass filter).

-

Use unstained and single-stained controls for proper compensation and gating. Live cells will be Calcein-positive and EthD-1-negative, while dead cells will be EthD-1-positive.

-

Applications in Research and Drug Development

EthD-1 is a versatile tool with numerous applications in basic research and drug development:

-

Cytotoxicity Assays: EthD-1 is widely used to assess the cytotoxic effects of chemical compounds, nanoparticles, and other therapeutic agents.

-

Drug Screening: In high-throughput screening, EthD-1 staining can be used to identify compounds that induce cell death in cancer cell lines or other disease models.

-

Apoptosis and Necrosis Studies: While not a direct marker for a specific death pathway, EthD-1 is used in conjunction with other assays (e.g., Annexin V, caspase activity) to differentiate between apoptosis and necrosis.

-

Cell-Mediated Cytotoxicity: The assay can be used to quantify the killing of target cells by immune cells, such as cytotoxic T lymphocytes or natural killer cells.

-

Neurotoxicity Assessment: EthD-1 is employed to measure neuronal cell death in response to neurotoxic agents or in models of neurodegenerative diseases.

-

Antimicrobial Efficacy: The integrity of bacterial cell membranes can be assessed with EthD-1 to determine the effectiveness of antimicrobial peptides and antibiotics.

References

Ethidium Homodimer: A Deep Dive into the Mechanism of Dead Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Ethidium Homodimer-1 (EthD-1), a high-affinity fluorescent nucleic acid stain, is a cornerstone tool in cell biology and drug development for the explicit identification and quantification of dead or membrane-compromised cells.[1][2][3] Its robust performance and straightforward mechanism of action make it an invaluable component of cytotoxicity assays, apoptosis studies, and general cell health assessments. This technical guide provides an in-depth exploration of the core mechanisms, quantitative properties, and experimental considerations for the effective application of EthD-1.

Core Mechanism of Action: Selective Permeability

The efficacy of this compound-1 as a dead cell stain is rooted in the principle of selective membrane permeability.[4]

-

Impermeability in Live Cells: Live, healthy cells maintain an intact plasma membrane, which acts as a selective barrier. Due to its dicationic (doubly positively charged) structure and large molecular size, EthD-1 is unable to passively cross this intact membrane.[1] Consequently, live cells exclude the dye and remain non-fluorescent.

-

Permeability in Dead and Dying Cells: In contrast, cells undergoing necrosis or late-stage apoptosis lose their plasma membrane integrity. This compromised membrane allows EthD-1 to enter the cell.

-

Fluorescence Upon DNA Intercalation: Once inside the cell, EthD-1 exhibits a very high affinity for double-stranded DNA (dsDNA) and, to a lesser extent, RNA. It binds by intercalating between the base pairs of the nucleic acid helix. This binding event induces a conformational change in the dye molecule, leading to a dramatic increase in its fluorescence quantum yield, resulting in a bright red fluorescence. The fluorescence enhancement upon binding to DNA is greater than 30- to 40-fold.

This binary mechanism—exclusion by live cells and fluorescent labeling of nucleic acids in dead cells—provides a clear and unambiguous method for discriminating between viable and non-viable cell populations.

Quantitative Data Summary

The photophysical and binding properties of this compound-1 are critical for designing and interpreting experiments. The following table summarizes key quantitative data for EthD-1.

| Property | Value | Reference(s) |

| Excitation Maximum (with DNA) | ~528 nm | |

| Emission Maximum (with DNA) | ~617 nm | |

| Fluorescence Enhancement | >30- to 40-fold | |

| Binding Target | dsDNA, ssDNA, RNA | |

| Binding Stoichiometry | 1 dye molecule per 4-5 base pairs | |

| Molecular Weight | ~857 g/mol |

Visualizing the Mechanism and Workflow

Mechanism of Action

Caption: Mechanism of this compound-1 staining.

General Experimental Workflow

Caption: Typical experimental workflow for a cell viability assay using EthD-1.

Context in Cell Death Pathways

Caption: EthD-1 staining in the context of apoptosis and necrosis.

Experimental Protocols

While optimal concentrations and incubation times can vary by cell type, a general protocol for staining mammalian cells with this compound-1 is provided below. It is often used in conjunction with Calcein AM, a green fluorescent dye that stains live cells.

Preparation of Staining Solution

-

Stock Solution: Prepare a 2 mM stock solution of this compound-1 in anhydrous DMSO. This stock solution should be stored at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS) to a final working concentration. A common working concentration range is 1-4 µM.

-

Example: To prepare 10 mL of a 4 µM working solution, add 20 µL of the 2 mM stock solution to 10 mL of DPBS.

-

Staining Protocol for Adherent Cells (Microscopy)

-

Cell Culture: Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

-

Treatment: Expose cells to the experimental conditions (e.g., cytotoxic compounds).

-

Washing (Optional): Gently wash the cells with DPBS to remove any interfering substances from the culture medium.

-

Staining: Remove the wash buffer and add enough of the EthD-1 working solution to cover the cell monolayer (e.g., 100-200 µL for a 96-well plate).

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

Imaging: Image the cells directly without a wash step using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., RFP or TRITC filter sets). Live cells will show little to no fluorescence, while dead cells will exhibit bright red nuclear staining.

Staining Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation: Prepare a single-cell suspension in a suitable buffer (e.g., DPBS) at a concentration of approximately 0.1 to 5 x 10^6 cells/mL.

-

Staining: Add the EthD-1 working solution to the cell suspension. For example, add 4 µL of a 2 mM stock solution to each milliliter of cell suspension for a final concentration of 8 µM (note: concentrations may need optimization).

-

Incubation: Incubate the cell suspension for 15-20 minutes at room temperature, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer using an appropriate laser for excitation (e.g., 488 nm or 532 nm) and a detector for red emission.

Concluding Remarks

This compound-1 is a highly reliable and specific fluorescent probe for the identification of dead cells. Its mechanism, based on the fundamental biological principle of plasma membrane integrity, ensures a clear distinction between live and dead cell populations. A thorough understanding of its quantitative properties and adherence to optimized protocols will enable researchers to generate accurate and reproducible data in a wide array of applications, from basic research to high-throughput screening in drug discovery.

References

An In-depth Technical Guide to Ethidium Homodimer for Researchers and Drug Development Professionals

Introduction

Ethidium Homodimer (EthD) is a high-affinity, fluorescent nucleic acid stain that serves as a cornerstone for assessing cell viability and cytotoxicity in a multitude of research and drug development applications. As a membrane-impermeant dye, it selectively stains cells with compromised plasma membranes, a hallmark of cell death. This technical guide provides a comprehensive overview of the fluorescence properties, applications, and experimental protocols associated with this compound and its variants, tailored for researchers, scientists, and professionals in the field of drug development.

Core Principles of this compound Function

This compound's utility is rooted in its structural and chemical properties. It is a dimeric form of ethidium bromide, possessing two positively charged ethidium moieties linked by a rigid bridge. This dicationic nature and large size render it incapable of crossing the intact plasma membranes of healthy, viable cells.

However, in dead or dying cells, the integrity of the plasma membrane is compromised, allowing this compound to enter the cell. Once inside, it intercalates into double-stranded DNA and RNA. This binding event leads to a dramatic enhancement of its fluorescence, producing a bright red signal that is readily detectable by fluorescence microscopy, flow cytometry, and microplate readers. The fluorescence intensity of this compound is virtually negligible when it is in its free, unbound state in solution.

Variants of this compound

Several variants of this compound are commercially available, with this compound-1 (EthD-1) and this compound-III (EthD-III) being the most prominent. While their core mechanism of action is identical, they exhibit differences in their fluorescence brightness. EthD-III was developed as a brighter alternative to EthD-1, reportedly offering a 45% increase in fluorescence intensity upon binding to nucleic acids.[1][2] This enhanced brightness can be advantageous for detecting dead cells with low nucleic acid content or in assays requiring high sensitivity.

Fluorescence Properties and Spectrum

The fluorescence characteristics of this compound are central to its application. Upon binding to DNA, it exhibits a significant increase in fluorescence intensity, with reports of a greater than 30-fold or 40-fold enhancement.[3][4][5]

Table 1: Spectral Properties of this compound Variants (DNA-Bound)

| Variant | Excitation Maximum (nm) | Emission Maximum (nm) |

| This compound-1 (EthD-1) | ~528 | ~617 |

| This compound-III (EthD-III) | ~532 | ~625 |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and instrumentation.

Quantum Yield and Fluorescence Lifetime

Fluorescence lifetime measurements provide further insight into the dye's interaction with nucleic acids. For EthD-1, distinct lifetime values have been reported when bound to DNA versus RNA, with a lifetime of approximately 3.0 ns when bound to DNA and 8.1 ns when bound to RNA in fixed HL-60 cells.

Applications in Research and Drug Development

The primary application of this compound is in the assessment of cell viability and cytotoxicity. It is a key component of many commercially available "Live/Dead" assay kits, where it is often paired with a green fluorescent marker for live cells, such as Calcein AM.

1. Cell Viability and Cytotoxicity Assays: These assays are fundamental in many areas of biological research, from basic cell biology to toxicology. The dual-staining approach with Calcein AM and this compound allows for the simultaneous visualization and quantification of live and dead cells within a population.

2. High-Throughput Screening (HTS) for Cytotoxic Compounds: In drug discovery, identifying compounds that induce cell death is crucial for developing anti-cancer therapies and for assessing the potential toxicity of new drug candidates. This compound-based assays are well-suited for HTS platforms due to their simplicity (often no-wash protocols) and robust signal. Automated imaging systems and microplate readers can rapidly assess the cytotoxic effects of large compound libraries.

3. Preclinical Drug Safety Assessment: Evaluating the potential toxicity of a drug candidate is a critical step in preclinical development. This compound assays can be employed to assess drug-induced cytotoxicity in various cell lines and primary cells, providing valuable data on a compound's safety profile. This information helps in selecting lead candidates with favorable therapeutic windows and in identifying potential off-target toxicities.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. Below are protocols for two common applications of this compound.

Protocol 1: Fluorescence Microscopy-Based Live/Dead Viability Assay

This protocol is adapted for adherent cells and utilizes a dual-stain approach with Calcein AM and this compound.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Phosphate-Buffered Saline (PBS)

-

Calcein AM stock solution (e.g., 1 mM in DMSO)

-

This compound-1 or -III stock solution (e.g., 2 mM in DMSO/H₂O)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP for Calcein AM and Texas Red/RFP for this compound)

Procedure:

-

Prepare Staining Solution: Prepare a fresh working solution of the dyes in PBS or a suitable buffer. A common final concentration is 1-2 µM for both Calcein AM and this compound. Protect the solution from light.

-

Cell Preparation: Aspirate the culture medium from the cells.

-

Washing: Gently wash the cells twice with PBS to remove any residual medium.

-

Staining: Add a sufficient volume of the staining solution to cover the cells.

-

Incubation: Incubate the cells at room temperature or 37°C for 15-30 minutes, protected from light.

-

Washing (Optional): The high affinity of this compound for DNA often makes a final wash step unnecessary. However, if high background is observed, a gentle wash with PBS can be performed.

-

Imaging: Image the cells using a fluorescence microscope. Live cells will exhibit green fluorescence in the cytoplasm (from Calcein), while dead cells will show bright red fluorescence in the nucleus (from this compound).

Caption: Workflow for a fluorescence microscopy-based live/dead cell viability assay.

Protocol 2: Microplate Reader-Based Cytotoxicity Assay

This protocol is suitable for high-throughput screening of compounds in a 96-well plate format.

Materials:

-

Cells seeded in a 96-well, black-walled, clear-bottom plate

-

Test compounds at various concentrations

-

Control wells (untreated cells and cells treated with a known cytotoxic agent)

-

Calcein AM and this compound staining solution

-

Fluorescence microplate reader with appropriate excitation and emission filters

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and allow them to adhere and grow for 24-48 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds and appropriate controls. Incubate for the desired exposure time.

-

Prepare Staining Solution: Prepare a 2X concentrated staining solution of Calcein AM and this compound in a suitable buffer.

-

Staining: Add an equal volume of the 2X staining solution to each well of the plate.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader.

-

Calcein (Live Cells): Excitation ~485 nm, Emission ~530 nm

-

This compound (Dead Cells): Excitation ~530 nm, Emission ~620 nm

-

-

Data Analysis: Calculate the percentage of dead cells for each compound concentration relative to the controls. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for cytotoxicity.

Caption: Workflow for a microplate reader-based high-throughput cytotoxicity assay.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals. Its reliable mechanism of action, high affinity for nucleic acids, and significant fluorescence enhancement upon binding make it a robust indicator of cell death. The availability of brighter variants like EthD-III and its suitability for high-throughput formats further solidify its position as a critical reagent in modern biological and pharmaceutical research. By understanding its core properties and employing optimized experimental protocols, scientists can effectively leverage this compound to gain crucial insights into cell health and the effects of novel therapeutic agents.

References

Ethidium Homodimer-1 (EthD-1): A Technical Guide for Cell Viability and Cytotoxicity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium Homodimer-1 (EthD-1) is a high-affinity, red-fluorescent nucleic acid stain predominantly utilized to identify non-viable cells. Due to its positive charge and dimeric structure, EthD-1 is membrane-impermeant and is thereby excluded from live cells with intact plasma membranes. In cells where membrane integrity is compromised—a hallmark of late-stage apoptosis or necrosis—EthD-1 enters the cell and intercalates with DNA and RNA. This binding event leads to a substantial increase in its fluorescence quantum yield, producing a bright red signal that is readily detectable by fluorescence microscopy and flow cytometry. This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key data for the effective use of EthD-1 in research and drug development applications.

Core Properties of EthD-1

EthD-1's utility as a dead cell stain is underpinned by its photophysical properties, which are significantly altered upon binding to nucleic acids. Unbound EthD-1 in aqueous solution exhibits weak fluorescence, whereas the DNA-bound form is highly fluorescent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of EthD-1.

| Property | Value | Notes |

| Excitation Maximum (DNA-bound) | ~528 nm[1][2][3][4] | Minor variations to ~527 nm have been reported. |

| Emission Maximum (DNA-bound) | ~617 nm[1] | Minor variations up to ~625 nm have been reported. |

| Molar Extinction Coefficient (ε) | 5,300 cm⁻¹M⁻¹ | In aqueous buffer (e.g., PBS). |

| Fluorescence Enhancement | >30-fold | Upon binding to DNA. Some sources report >40-fold. |

| Fluorescence Quantum Yield | Not readily available in cited literature. | The significant fluorescence enhancement indicates a substantial increase in quantum yield upon DNA binding. |

| Molecular Weight | ~857 g/mol | |

| Solubility | Soluble in DMSO |

Mechanism of Action

The mechanism of EthD-1 as a dead cell indicator is a direct consequence of its molecular structure and the biological state of the cell.

Figure 1. Mechanism of EthD-1 in distinguishing live versus dead cells.

Experimental Protocols

EthD-1 is commonly used in conjunction with a live-cell stain, such as Calcein AM, for a dual-color fluorescence assay to simultaneously visualize live and dead cell populations. Below are detailed protocols for fluorescence microscopy and flow cytometry.

Preparation of Staining Solution

-

EthD-1 Stock Solution: Prepare a 1 to 2 mM stock solution of EthD-1 in anhydrous DMSO. Store at -20°C, protected from light.

-

Working Solution (with Calcein AM):

-

To 10 mL of a suitable buffer (e.g., Dulbecco's Phosphate-Buffered Saline - DPBS), add 20 µL of 2 mM EthD-1 stock solution (final concentration ~4 µM).

-

To the same 10 mL of buffer, add 5 µL of 4 mM Calcein AM stock solution (final concentration ~2 µM).

-

Vortex the solution thoroughly. This working solution should be prepared fresh for each experiment.

-

Protocol for Fluorescence Microscopy

This protocol is suitable for adherent or suspension cells.

-

Cell Preparation:

-

For adherent cells, grow cells on coverslips or in imaging-compatible plates.

-

For suspension cells, wash the cells with DPBS and pellet by centrifugation.

-

-

Staining:

-

Remove the culture medium.

-

Gently wash the cells once with DPBS.

-

Add a sufficient volume of the staining working solution to cover the cells (e.g., 100-200 µL for a 96-well plate).

-

-

Incubation: Incubate the cells for 30-45 minutes at room temperature, protected from light.

-

Imaging:

-

Image the cells directly in the staining solution or after replacing it with fresh DPBS.

-

Use appropriate filter sets for red (EthD-1) and green (Calcein AM) fluorescence.

-

Figure 2. Experimental workflow for cell viability analysis using EthD-1 with fluorescence microscopy.

Protocol for Flow Cytometry

This protocol is designed for single-cell suspensions.

-

Cell Preparation:

-

Harvest and wash the cells, resuspending them in DPBS to a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Add the staining working solution to the cell suspension.

-

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

-

Analysis:

-

Analyze the stained cells on a flow cytometer equipped with appropriate lasers and detectors for red and green fluorescence.

-

It is recommended to include single-color controls for proper compensation.

-

Figure 3. Experimental workflow for cell viability analysis using EthD-1 with flow cytometry.

Conclusion

EthD-1 is a robust and reliable fluorescent probe for the identification of non-viable cells in a population. Its straightforward mechanism of action, based on membrane integrity, and its bright, DNA-bound fluorescence make it an indispensable tool in cytotoxicity assays, drug screening, and fundamental cell biology research. When combined with a live-cell stain, it provides a powerful method for the simultaneous quantification of live and dead cells. The protocols and data presented in this guide offer a solid foundation for the successful implementation of EthD-1 in a variety of experimental contexts.

References

An In-depth Technical Guide to the DNA Binding of Ethidium Homodimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium Homodimer-1 (EthD-1) is a high-affinity, red fluorescent nucleic acid stain predominantly utilized for the identification of non-viable cells. As a dimeric analog of the well-known intercalator ethidium bromide, EthD-1 possesses unique properties that make it an invaluable tool in cell biology and various biomedical research fields. This guide provides a comprehensive technical overview of the core principles governing the interaction of EthD-1 with DNA, including its binding mechanism, quantitative parameters, and detailed experimental protocols.

Core Principles of this compound-DNA Interaction

This compound-1 is a dicationic molecule that is cell membrane-impermeable.[1] This characteristic is fundamental to its application as a dead cell stain. In viable cells with intact plasma membranes, EthD-1 is excluded from the cytoplasm and nucleus. However, in cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis, the dye can passively enter the cell.[1][2]

Once inside the cell, EthD-1 exhibits a high affinity for nucleic acids (both DNA and RNA) and is believed to bind primarily through intercalation.[3][4] This intercalation involves the insertion of the planar phenanthridinium rings of the dye between the base pairs of the DNA double helix. This binding event leads to a significant conformational change in the dye molecule, resulting in a dramatic enhancement of its fluorescence quantum yield by over 30 to 40-fold. The resulting bright red fluorescence provides a clear and robust signal for identifying and quantifying dead cells.

Quantitative Data on this compound-DNA Binding

The interaction between this compound-1 and DNA can be characterized by several key quantitative parameters. These values are crucial for designing and interpreting experiments accurately.

| Parameter | Value | Source(s) |

| Fluorescence Enhancement | >30-fold to >40-fold upon binding to DNA | |

| Binding Stoichiometry | 1 dye molecule per 4-5 DNA base pairs | |

| Excitation Maximum (DNA-bound) | ~528 nm | |

| Emission Maximum (DNA-bound) | ~617 nm | |

| Molecular Weight | 856.77 g/mol |

Experimental Protocols

Preparation of this compound-1 Stock and Working Solutions

Proper preparation of EthD-1 solutions is critical for obtaining reliable and reproducible results.

1. Stock Solution Preparation (e.g., 2 mM in DMSO):

-

EthD-1 is typically supplied as a solid. To prepare a 2 mM stock solution, dissolve the appropriate mass of EthD-1 in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

For example, to prepare 1 mL of a 2 mM solution, dissolve 0.857 mg of EthD-1 (MW = 856.77 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light and moisture.

2. Working Solution Preparation (for LIVE/DEAD® Viability/Cytotoxicity Assay):

-

A typical working solution for cell staining is prepared in a buffered saline solution such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

To prepare a 4 µM working solution of EthD-1, dilute the 2 mM stock solution 1:500 in the desired buffer. For example, add 20 µL of the 2 mM EthD-1 stock solution to 10 mL of sterile PBS.

-

This working solution is often used in combination with Calcein AM for dual live/dead cell staining.

LIVE/DEAD® Viability/Cytotoxicity Assay Protocol

This assay simultaneously identifies live and dead cells within a population using Calcein AM and this compound-1, respectively.

Materials:

-

Cells in culture

-

Calcein AM stock solution (e.g., 4 mM in DMSO)

-

This compound-1 stock solution (2 mM in DMSO/H₂O)

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC for Calcein and TRITC or Texas Red for EthD-1)

Procedure:

-

Prepare a combined staining solution by adding 5 µL of 4 mM Calcein AM and 20 µL of 2 mM this compound-1 to 10 mL of DPBS. This results in final concentrations of approximately 2 µM Calcein AM and 4 µM EthD-1.

-

Remove the culture medium from the cells.

-

Gently wash the cells once with DPBS.

-

Add a sufficient volume of the combined staining solution to cover the cells (e.g., 100-200 µL for a single well in a 96-well plate).

-

Incubate the cells for 30-45 minutes at room temperature (20-25°C) or for a shorter duration at 37°C, protected from light.

-

Image the cells using a fluorescence microscope. Live cells will exhibit green fluorescence, while dead cells will show red fluorescence.

Troubleshooting:

-

High background fluorescence: This may result from using excessive dye concentrations. Optimize the dye concentrations for your specific cell type.

-

Weak staining: Ensure that the incubation time is sufficient. Also, check the viability of your stock solutions, as repeated freeze-thaw cycles can degrade the reagents.

-

Fixation issues: It is important to note that EthD-1 is not well-retained in cells after fixation. Therefore, it is recommended to perform the analysis on live cells.

Fluorescence Titration for Determining DNA Binding Affinity (General Protocol)

Principle: The fluorescence of EthD-1 increases significantly upon binding to DNA. By titrating a fixed concentration of DNA with increasing concentrations of EthD-1 and measuring the corresponding increase in fluorescence, one can determine the binding affinity.

Procedure:

-

Prepare a solution of DNA of known concentration in a suitable buffer (e.g., Tris-HCl with NaCl).

-

Prepare a stock solution of EthD-1 of known concentration.

-

In a fluorometer cuvette, place the DNA solution.

-

Measure the initial fluorescence of the DNA solution (background).

-

Make sequential additions of small aliquots of the EthD-1 stock solution to the DNA solution.

-

After each addition, allow the system to equilibrate and then measure the fluorescence intensity at the emission maximum of the DNA-bound dye (~617 nm), using an excitation wavelength of ~528 nm.

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence as a function of the total EthD-1 concentration.

-

The data can then be fitted to a suitable binding model (e.g., using a Scatchard plot) to determine the binding constant (Kd) and the number of binding sites.

Circular Dichroism Spectroscopy for Assessing DNA Conformational Changes

Circular dichroism (CD) spectroscopy can be used to investigate changes in DNA conformation upon ligand binding.

Principle: DNA has a characteristic CD spectrum in the UV region (200-320 nm) that is sensitive to its helical structure. Intercalating agents like EthD-1 can induce changes in the DNA conformation, which can be detected as alterations in the CD spectrum.

Procedure:

-

Prepare a solution of DNA in a suitable buffer.

-

Record the CD spectrum of the DNA solution alone.

-

Prepare a solution of EthD-1.

-

Add aliquots of the EthD-1 solution to the DNA solution and record the CD spectrum after each addition.

-

Analyze the changes in the CD spectrum, particularly the positive band around 275 nm and the negative band around 245 nm for B-form DNA, to infer conformational changes.

Visualizations

The following diagrams illustrate key concepts and workflows related to the DNA binding of this compound-1.

Caption: Mechanism of EthD-1 action as a dead cell stain.

Caption: Experimental workflow for the LIVE/DEAD® assay.

Caption: Logical workflow for fluorescence titration.

References

- 1. Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantification using ethidium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. biotium.com [biotium.com]

Ethidium Homodimer: A Technical Guide to Detecting Dead and Dying Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ethidium homodimer (EthD-1), a fluorescent dye widely used for the identification and quantification of dead or dying cells. This document details the core principles of its mechanism, presents key quantitative data, and offers detailed experimental protocols for its application in cell viability and cytotoxicity assays.

Core Principles and Mechanism of Action

This compound is a high-affinity, membrane-impermeant nucleic acid stain. Its utility in distinguishing dead from living cells is based on the integrity of the plasma membrane. In viable cells, the intact cell membrane effectively excludes the positively charged EthD-1 molecule.[1][2][3][4] However, in dead or dying cells, the compromised plasma membrane allows EthD-1 to enter the cell.[2]

Once inside the cell, EthD-1 binds to nucleic acids (both DNA and RNA) by intercalation. This binding event leads to a significant enhancement of its fluorescence, with some reports indicating a greater than 30-fold or even 40-fold increase. This results in the bright red fluorescent staining of the nuclei of dead cells, which can then be visualized and quantified using fluorescence microscopy, flow cytometry, or microplate readers.

Due to its high affinity for nucleic acids, EthD-1 is often considered an alternative to propidium iodide, with the advantage of allowing for no-wash staining protocols at lower concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound-1.

Table 1: Spectral Properties

| Property | Value |

| Excitation Maximum (with DNA) | 527-528 nm |

| Emission Maximum (with DNA) | 617-625 nm |

| Stokes Shift | ~89 nm |

| Absorbance Maximum | ~495 nm |

| Molar Absorptivity Coefficient | 9,100 M⁻¹cm⁻¹ |

Table 2: Physicochemical and Staining Properties

| Property | Value/Description |

| Molecular Weight | 856.75 g/mol |

| Solubility | DMSO or H₂O |

| Cell Permeability | Membrane impermeant |

| Fluorescence Enhancement (upon binding to nucleic acids) | >30-fold, ~40-fold |

| Target | ssDNA, dsDNA, RNA, oligonucleotides, triple helix DNA |

| Cellular Localization | Nucleus and cytoplasm of dead cells |

Visualizing the Core Concepts

Mechanism of Action

Caption: Mechanism of selective staining of dead cells by this compound.

Experimental Workflow for a Live/Dead Assay

Caption: A typical workflow for a cell viability assay using this compound.

Experimental Protocols

The following are generalized protocols for using this compound-1 in conjunction with Calcein AM for a dual-fluorescence live/dead cell viability/cytotoxicity assay. Optimization of dye concentrations and incubation times may be necessary for specific cell types and experimental conditions.

Protocol 1: Live/Dead Staining for Fluorescence Microscopy

Materials:

-

Cells cultured on coverslips or in a multi-well plate

-

This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)

-

Calcein AM stock solution (e.g., 4 mM in DMSO)

-

Dulbecco's Phosphate-Buffered Saline (DPBS) or other appropriate buffer

-

Positive control (dead cells): Cells treated with 0.1-0.5% digitonin or 70% methanol for 10-30 minutes

-

Negative control (live cells): Untreated cells

Procedure:

-

Prepare Staining Solution:

-

Allow the EthD-1 and Calcein AM stock solutions to warm to room temperature.

-

Prepare a working staining solution by adding 20 µL of the 2 mM EthD-1 stock solution and 5 µL of the 4 mM Calcein AM stock solution to 10 mL of DPBS. This results in a final concentration of approximately 4 µM EthD-1 and 2 µM Calcein AM. Vortex to mix thoroughly.

-

Note: Prepare this solution fresh for each experiment.

-

-

Cell Staining:

-

Gently remove the culture medium from the cells.

-

Wash the cells once with DPBS.

-

Add a sufficient volume of the staining solution to cover the cells (e.g., 100-200 µL for a 96-well plate).

-

-

Incubation:

-

Incubate the cells for 30-45 minutes at room temperature to 37°C, protected from light. Optimal incubation time may vary depending on the cell type.

-

-

Imaging:

-

Without washing, visualize the cells using a fluorescence microscope equipped with appropriate filter sets for Calcein (FITC/GFP channel; Ex/Em ~494/517 nm) and EthD-1 (RFP/Texas Red channel; Ex/Em ~528/617 nm).

-

Live cells will exhibit green fluorescence in the cytoplasm, while dead cells will show bright red fluorescence in the nucleus.

-

Protocol 2: Cytotoxicity Assay using a Fluorescence Microplate Reader

Materials:

-

Cells cultured in a 96-well or 24-well black-walled fluorescence microplate

-

This compound-1 (EthD-1) stock solution

-

Calcein AM stock solution

-

DPBS or other appropriate buffer

-

Cytotoxic compound of interest

-

Control wells (untreated cells, vehicle control, maximum lysis control)

Procedure:

-

Cell Plating:

-

Plate cells at a density of 10,000 to 50,000 cells per well in a 96-well plate and culture for 12-24 hours.

-

-

Induce Cytotoxicity:

-

Treat cells with varying concentrations of the cytotoxic agent and incubate for the desired period.

-

-

Prepare Staining Solution:

-

Prepare the staining solution as described in Protocol 1.

-

-

Cell Staining:

-

Gently remove the culture medium containing the cytotoxic agent.

-

Add 100 µL of the staining solution to each well.

-

-

Incubation:

-

Incubate for 30 minutes at 37°C in a cell culture incubator.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a microplate reader with the following settings:

-

Calcein (Live Cells): Excitation ~485 nm, Emission ~525 nm

-

EthD-1 (Dead Cells): Excitation ~525 nm, Emission ~590-620 nm

-

-

The intensity of the red fluorescence from EthD-1 is linearly proportional to the number of dead cells.

-

-

Data Analysis:

-

Calculate the percentage of dead cells by comparing the fluorescence of treated wells to control wells (e.g., maximum lysis control treated with a detergent like saponin or Triton X-100).

-

Conclusion

This compound is a reliable and straightforward fluorescent probe for the detection of dead and dying cells across various platforms. Its membrane impermeability and significant fluorescence enhancement upon binding to nucleic acids provide a clear distinction between viable and non-viable cell populations. When used in combination with a live-cell stain such as Calcein AM, it offers a powerful tool for quantitative assessment of cell viability and cytotoxicity, making it an invaluable reagent in diverse research and drug development applications.

References

An In-depth Technical Guide to the Applications of Ethidium Homodimer in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethidium homodimer-1 (EthD-1) is a high-affinity, red-fluorescent nucleic acid stain that serves as a cornerstone for assessing cell viability in molecular biology and related fields. Its utility is rooted in its inability to cross the intact plasma membranes of live cells. Consequently, it selectively stains cells with compromised membranes, a hallmark of cell death. This technical guide provides a comprehensive overview of the core principles, applications, and experimental protocols involving EthD-1, with a focus on quantitative data and practical implementation for research and drug development.

Core Principles and Mechanism of Action

EthD-1 is a dimeric form of ethidium bromide, featuring two ethidium moieties linked together. This structure confers a high positive charge and a larger molecular size, rendering it membrane-impermeant to healthy cells.[1][2] In contrast, cells undergoing necrosis or late-stage apoptosis lose their membrane integrity, allowing EthD-1 to enter.[1]

Once inside the cell, EthD-1 intercalates into double-stranded DNA and RNA.[2][3] This binding event leads to a dramatic increase in its fluorescence quantum yield, resulting in a bright red fluorescence upon excitation. The fluorescence enhancement is reported to be greater than 30-fold. This significant signal amplification provides a clear and robust method for identifying and quantifying dead cells within a population.

Key Applications in Molecular Biology

The primary application of this compound is in cell viability and cytotoxicity assays. It is frequently used in conjunction with a live-cell stain, such as Calcein AM, in dual-fluorescence assays to simultaneously identify live and dead cells.

-

Live/Dead Cell Viability Assays: This is the most common application, enabling the ratiometric analysis of live versus dead cells in a population. This is crucial for assessing the cytotoxic effects of compounds in drug screening, evaluating the health of cell cultures, and studying cellular responses to various stimuli.

-

Flow Cytometry: EthD-1 is compatible with flow cytometry for high-throughput analysis of cell viability. It allows for the rapid quantification of dead cells in a heterogeneous population.

-

Fluorescence Microscopy: Direct visualization of dead cells within a tissue or cell culture is readily achieved using fluorescence microscopy.

-

High-Content Screening (HCS): The robust signal of EthD-1 makes it suitable for automated imaging and analysis in HCS platforms for cytotoxicity profiling of compound libraries.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound-1.

| Property | Value | References |

| Excitation Maximum (with DNA) | ~528 nm | |

| Emission Maximum (with DNA) | ~617 nm | |

| Molecular Weight | ~857 g/mol | |

| Fluorescence Enhancement (upon binding to DNA) | >30-fold | |

| Cell Permeability | Membrane Impermeant |

| Parameter | This compound-1 (EthD-1) | Propidium Iodide (PI) |

| Binding Affinity to DNA | High | Moderate |

| Fluorescence Enhancement | >30-fold | ~20-30-fold |

| Excitation/Emission (nm) | ~528/617 | ~535/617 |

| Primary Application | Dead Cell Staining | Dead Cell Staining |

Experimental Protocols

Live/Dead Viability/Cytotoxicity Assay for Mammalian Cells using Fluorescence Microscopy

This protocol is adapted from commercially available kits and provides a general procedure for staining adherent or suspension cells.

Materials:

-

This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO)

-

Calcein AM stock solution (e.g., 4 mM in DMSO)

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Cells in culture

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP and TRITC/Texas Red)

Protocol:

-

Prepare Staining Solution:

-

Prepare a 2X working solution of the dyes in DPBS. For a final concentration of 2 µM EthD-1 and 1 µM Calcein AM, add 2 µL of 2 mM EthD-1 stock and 0.5 µL of 4 mM Calcein AM stock to 1 mL of DPBS.

-

Note: Optimal concentrations may vary depending on the cell type and should be determined empirically.

-

-

Cell Preparation:

-

For Adherent Cells: Carefully remove the culture medium from the cells grown on coverslips or in culture dishes. Gently wash the cells once with DPBS.

-

For Suspension Cells: Pellet the cells by centrifugation (e.g., 5 minutes at 100-200 x g). Discard the supernatant and resuspend the cell pellet in DPBS.

-

-

Staining:

-

Add a sufficient volume of the 2X staining solution to cover the cells. For adherent cells in a 24-well plate, use approximately 250 µL per well. For suspension cells, resuspend the pellet in the staining solution.

-

Incubate for 30-45 minutes at room temperature, protected from light.

-

-

Imaging:

-

Mount the coverslip on a microscope slide with a drop of DPBS. For suspension cells, place a drop of the cell suspension on a slide and cover with a coverslip.

-

Observe the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (EthD-1).

-

Live/Dead Cell Analysis by Flow Cytometry

Materials:

-

This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO)

-

Calcein AM stock solution (e.g., 4 mM in DMSO)

-

DPBS or other suitable buffer

-

Cell suspension

-

Flow cytometer with 488 nm laser excitation and appropriate emission filters (e.g., ~530/30 nm for Calcein and >610 nm for EthD-1)

Protocol:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in DPBS or culture medium.

-

-

Staining:

-

To 1 mL of the cell suspension, add 2 µL of 2 mM EthD-1 and 1 µL of 4 mM Calcein AM. This will give a final concentration of approximately 4 µM EthD-1 and 4 µM Calcein AM. Mix gently.

-

Note: Titration of dye concentrations is recommended for optimal separation of live and dead populations.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer using 488 nm excitation.

-

Collect green fluorescence for Calcein (live cells) and red fluorescence for EthD-1 (dead cells).

-

Use unstained and single-stained controls to set up compensation and gates correctly.

-

The live cell population will be Calcein-positive and EthD-1-negative, while the dead cell population will be EthD-1-positive.

-

Mandatory Visualizations

Caption: Experimental workflow for a typical live/dead cell viability assay.

Caption: Mechanism of Calcein AM and this compound-1 in live/dead cell staining.

References

An In-depth Technical Guide to the Safe Handling of Ethidium Homodimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium Homodimer (EthD-1, EthD-III) is a high-affinity, fluorescent nucleic acid stain widely used in molecular biology and cell biology applications. It is an intercalating agent that binds to DNA and RNA, exhibiting a significant fluorescence enhancement upon binding (over 30-fold)[1][2]. Due to its strong positive charge, this compound cannot cross the intact membranes of live cells. This property makes it an invaluable tool for selectively staining dead cells, whose membrane integrity is compromised, and it is frequently used in cell viability and cytotoxicity assays, often in conjunction with live-cell stains like Calcein AM[2][3].

Despite its utility, this compound's mode of action—intercalating with DNA—raises significant safety concerns, as it is a potential mutagen and is suspected of causing cancer[4]. The toxicological properties have not been thoroughly investigated, and therefore, it must be handled with caution by qualified individuals experienced in managing potentially hazardous chemicals. This guide provides a comprehensive overview of the necessary safety precautions, handling procedures, and disposal methods based on available safety data sheets (SDS) and product information.

Hazard Identification and Data Presentation

The classification of this compound varies across different suppliers, but it is consistently treated as a hazardous substance. It is crucial to consult the specific Safety Data Sheet (SDS) for the product in use. The primary hazards include suspicion of carcinogenicity and the potential to cause severe skin and eye damage.

GHS Hazard Classification

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications found in various safety data sheets.

| Hazard Class | Hazard Category | Hazard Statement | References |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | |

| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | |

| Substances which, in contact with water, emit flammable gases | Category 2 / 3 | H261: In contact with water releases flammable gas |

Note: Some suppliers classify the substance as "Not a hazardous substance or mixture". However, given the conflicting classifications and the known risks of DNA intercalating agents, it is prudent to handle it as a hazardous chemical.

Toxicological Data

A thorough review of available safety data sheets indicates a significant lack of quantitative toxicological data for this compound. For most toxicological endpoints, including acute toxicity (oral, dermal, inhalation), carcinogenicity, and reproductive toxicity, the common entry is "No data available". The classification as a suspected carcinogen is likely based on its structural similarity to ethidium bromide, a known mutagen.

Personal Protective Equipment (PPE)

Due to the potential for skin absorption and severe irritation, comprehensive personal protective equipment is mandatory when handling this compound.

| Protection Type | Specification | Rationale & References |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and absorption. Gloves must be inspected before use and changed frequently, especially if contaminated. |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes that can cause severe eye damage. Ensure unobstructed access to an eyewash station. |

| Skin and Body Protection | Laboratory coat and impervious clothing. | To protect skin from contact. Remove contaminated clothing immediately. |

| Respiratory Protection | Use in a chemical fume hood. If a fume hood is not available or if dust/aerosols may be generated, a suitable respirator is required. | To prevent inhalation of dust or aerosols, which may be harmful. |

Handling, Storage, and Experimental Protocols

Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

Handling Procedures

-

Engineering Controls : Always handle this compound, especially in its powdered form, within a certified chemical fume hood to minimize inhalation risk. Ensure adequate general ventilation in the laboratory.

-

Work Practices : Avoid the formation of dust and aerosols. It is recommended to purchase ready-made solutions to avoid handling the powder. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling, even if gloves were worn.

Storage Conditions

-

General Storage : Store in a dry, cool, and well-ventilated place away from strong oxidizing agents.

-

Container : Keep the container tightly closed and sealed until ready for use.

-

Security : Store in a locked cabinet or an area accessible only to authorized personnel.

-

Protection from Light : Protect the material from long-term exposure to light.

-

Temperature : Recommended storage temperatures vary by supplier, ranging from 4°C to -20°C. Consult the manufacturer's instructions.

Experimental Protocol: Safe Spill Cleanup

This protocol details the methodology for cleaning a minor spill of this compound solution. For large spills, or any spill of powder outside a fume hood, evacuate the area and contact institutional safety personnel.

-

Alert Personnel : Immediately alert others in the area of the spill.

-

Don PPE : Put on appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

-

Containment :

-

For liquid spills, cover with an inert absorbent material (e.g., diatomite, universal binders).

-

Prevent the spill from entering drains or water courses.

-

-

Cleanup :

-

Carefully collect the absorbent material using scoops or forceps and place it into a suitable, labeled container for hazardous waste.

-

Do not generate dust when cleaning.

-

-

Decontamination :

-

Wipe the spill area with a decontaminating solution (e.g., soap and water, followed by alcohol).

-

Wipe the area with clean, wet paper towels.

-

Use a UV lamp to check for any remaining fluorescence, indicating residual contamination. Repeat decontamination if necessary.

-

-

Waste Disposal :

-

Place all contaminated materials (gloves, paper towels, absorbent) into a clearly labeled, sealed plastic bag or container for hazardous waste.

-

Dispose of the waste according to institutional and local regulations.

-

-

Final Steps : Remove PPE and wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

First Aid Measures

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin area with large amounts of water and soap. For severe contact that may cause burns, immerse the affected area in cool water. Seek medical attention if irritation or other symptoms arise.

-

Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and call for immediate medical help.

-

Ingestion : If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All this compound waste, including stock solutions, contaminated gels, buffers, gloves, and lab supplies, must be treated as hazardous waste.

-

Segregation : Collect liquid and solid waste in separate, dedicated, and clearly labeled containers.

-

Labeling : Containers must be hard-walled, leak-proof, and labeled "this compound Waste" with appropriate hazard symbols.

-

Disposal : Do not pour any solution containing this compound down the drain. Arrange for waste pickup and disposal through the institution's environmental health and safety office, following all local, state, and federal regulations.

References

The Core Mechanism of Ethidium Homodimer-1 in Dead Cell Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethidium Homodimer-1 (EthD-1), a high-affinity fluorescent nucleic acid stain, and its application in the selective identification of dead or membrane-compromised cells. We will delve into the core mechanism of its entry into non-viable cells, its spectral and binding properties, and detailed protocols for its use in common cell analysis techniques.

The Principle of Selective Permeability: How this compound-1 Enters Dead Cells

The utility of this compound-1 as a dead cell stain lies in its molecular structure and the fundamental biological difference between live and dead cells: the integrity of the plasma membrane.

1.1. Molecular Characteristics of this compound-1: this compound-1 is a dimeric form of ethidium bromide, possessing two positively charged ethidium moieties.[1] This dicationic nature and its relatively large molecular size render it impermeable to the intact, selectively permeable plasma membrane of live cells.[1]

1.2. The Compromised Membrane of Dead Cells: In contrast, cells undergoing necrosis or late-stage apoptosis lose the ability to maintain their plasma membrane integrity. This loss of structural integrity results in the formation of pores and disordered regions in the cell membrane.[2]

1.3. Passive Diffusion into Dead Cells: The compromised membrane of a dead cell allows for the passive diffusion of this compound-1 into the cytoplasm and subsequently the nucleus.[1] The strong positive charge of EthD-1 prevents it from crossing the intact membranes of living cells.[2] Once inside a dead cell, EthD-1 can access the rich concentration of nucleic acids (both DNA and RNA).

1.4. Intercalation and Fluorescence Enhancement: this compound-1 binds to nucleic acids with high affinity, primarily through intercalation between the base pairs of the DNA and RNA strands. This binding event induces a significant conformational change in the dye molecule, leading to a dramatic increase in its fluorescence quantum yield. The fluorescence of EthD-1 is enhanced by over 30 to 40-fold upon binding to nucleic acids, resulting in a bright red fluorescent signal that is easily detectable.

Quantitative Data Presentation

To facilitate the application of this compound-1 in research and drug development, the following tables summarize its key quantitative properties.

| Property | Value | Reference(s) |

| Molecular Weight | 856.77 g/mol | |

| Molar Extinction Coefficient (ε) | 5300 cm⁻¹M⁻¹ | |

| Excitation Maximum (with DNA) | ~528 nm | |

| Emission Maximum (with DNA) | ~617 nm | |

| Fluorescence Enhancement upon DNA Binding | >30-fold to >40-fold | |

| Binding Affinity (K) for dsDNA | ~2 x 10⁸ M⁻¹ | |

| Solubility | Soluble in DMSO |

Experimental Protocols

Detailed methodologies for the application of this compound-1 in fluorescence microscopy and flow cytometry are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.

Live/Dead Cell Staining for Fluorescence Microscopy

This protocol describes the simultaneous staining of live and dead cells using Calcein AM and this compound-1.

Materials:

-

This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO)

-

Calcein AM stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Cell culture medium

-

Adherent or suspension cells

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC/green and TRITC/red)

Procedure:

-

Prepare Staining Solution:

-

Prepare a working solution of EthD-1 in PBS or serum-free medium. A final concentration of 1-4 µM is a good starting point.

-

If co-staining with Calcein AM for live cells, prepare a combined staining solution containing both dyes at their optimal concentrations (e.g., 0.5-1 µM Calcein AM and 1-4 µM EthD-1).

-

-

Cell Preparation:

-

For Adherent Cells: Grow cells on coverslips or in imaging-compatible plates. Gently wash the cells once with PBS.

-

For Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in PBS or serum-free medium.

-

-

Staining:

-

Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing (Optional but Recommended):

-

Gently wash the cells once with PBS to reduce background fluorescence.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope. Live cells will exhibit green fluorescence (Calcein), and dead cells will show bright red fluorescence (EthD-1).

-

Cell Viability Analysis by Flow Cytometry

This protocol outlines the use of this compound-1 for quantifying cell viability in a population using a flow cytometer.

Materials:

-

This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA)

-

Suspension cells or trypsinized adherent cells

-

Flow cytometer with appropriate laser and emission filters

Procedure:

-

Cell Preparation:

-

Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in cold PBS with 1% BSA.

-

-

Staining:

-

Add EthD-1 to the cell suspension to a final concentration of 1-4 µM.

-

Incubate for 15-30 minutes on ice or at room temperature, protected from light.

-

-

Analysis:

-

Analyze the stained cells on a flow cytometer without washing.

-

Excite the cells with an appropriate laser (e.g., 488 nm or 561 nm) and collect the emission in the red channel (e.g., ~610/20 nm bandpass filter).

-

Gate on the cell population to exclude debris and analyze the percentage of red fluorescent (dead) cells.

-

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

References

An In-depth Technical Guide to Ethidium Homodimer and Ethidium Bromide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of ethidium homodimer-1 (EthD-1) and ethidium bromide (EtBr), two fluorescent nucleic acid stains widely used in life sciences research. Key differences in their chemical structure, optical properties, mechanisms of action, and primary applications are detailed to assist researchers in selecting the appropriate reagent and designing robust experimental workflows.

Core Differences and Data Presentation

This compound-1 and ethidium bromide, while both intercalating into DNA, possess fundamental structural and functional distinctions that dictate their use in different biological assays. Ethidium bromide is a monomer that can permeate the membranes of living cells, making it a general stain for nucleic acids in applications like gel electrophoresis. In contrast, this compound-1 is a larger, dimeric molecule with a strong positive charge that prevents it from crossing the intact membranes of live cells. This property makes it an excellent marker for identifying dead or membrane-compromised cells.[1][2][3]

The quantitative properties of these two dyes are summarized in the tables below for easy comparison.

Table 1: Physicochemical and Spectroscopic Properties

| Property | This compound-1 (EthD-1) | Ethidium Bromide (EtBr) |

| Molecular Formula | C46H50Cl4N8 | C21H20BrN3 |

| Molar Mass ( g/mol ) | 856.77 | 394.31 |

| Excitation Max (with DNA) | ~528 nm | ~300 nm and ~520 nm |

| Emission Max (with DNA) | ~617 nm | ~605 nm |

| Fluorescence Enhancement | >30-fold | ~20-25-fold |

| Quantum Yield (bound to DNA) | Not explicitly reported, but high | Not explicitly reported, but significantly enhanced |

| Cell Membrane Permeability | Impermeant | Permeant |

Table 2: Applications and Toxicological Profile

| Aspect | This compound-1 (EthD-1) | Ethidium Bromide (EtBr) |

| Primary Application | Dead cell staining in viability/cytotoxicity assays | Nucleic acid visualization in gel electrophoresis |

| Mechanism of Selectivity | Exclusion from live cells with intact membranes | General intercalation into nucleic acids |

| Toxicity | Generally considered less hazardous due to membrane impermeability | Known mutagen and potential carcinogen |

Mandatory Visualizations

To further elucidate the differences and applications of this compound-1 and ethidium bromide, the following diagrams have been generated using the DOT language.

Caption: Differential membrane permeability of EthD-1 and EtBr.

Caption: Chemical structures of this compound-1 and Ethidium Bromide.

Caption: Experimental workflow for a LIVE/DEAD® cell viability assay.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound-1 and ethidium bromide are provided below. These protocols are intended as a guide and may require optimization based on specific cell types, equipment, and experimental conditions.

Protocol 1: Cell Viability Assessment using this compound-1 (LIVE/DEAD® Assay)

This protocol outlines a common procedure for a two-color fluorescence assay to simultaneously determine live and dead cells.

Materials:

-

Calcein AM stock solution (e.g., 4 mM in DMSO)

-

This compound-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H2O)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture medium

-

Adherent or suspension cells for analysis

-

Fluorescence microscope with appropriate filters for green (Calcein) and red (EthD-1) fluorescence

Procedure:

-

Preparation of Staining Solution:

-

Prepare a working solution of EthD-1 by diluting the stock solution in PBS to a final concentration of approximately 4 µM.

-

To this EthD-1 solution, add Calcein AM stock solution to a final concentration of approximately 2 µM.

-

The final staining solution should be protected from light and used within a few hours of preparation.

-

-

Cell Staining:

-

For adherent cells: Remove the culture medium and gently wash the cells once with PBS.

-

For suspension cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend in PBS.

-

Add a sufficient volume of the staining solution to cover the cells.

-

Incubate the cells at room temperature for 30-45 minutes, protected from light.

-

-

Imaging and Analysis:

-

After incubation, the cells can be imaged directly. For adherent cells, replace the staining solution with fresh PBS or culture medium before imaging. For suspension cells, they can be pelleted and resuspended in PBS for imaging on a microscope slide.

-

Visualize the cells using a fluorescence microscope. Live cells will exhibit green fluorescence (Calcein), while dead cells will show red fluorescence in their nuclei (EthD-1).

-

Acquire images in both the green and red channels.

-

The percentage of live and dead cells can be quantified by counting the number of green and red fluorescent cells, respectively, and expressing them as a fraction of the total number of cells (which can be determined by a brightfield image or a nuclear counterstain if desired).

-

Protocol 2: Agarose Gel Electrophoresis with Ethidium Bromide Staining

This protocol describes the standard method for visualizing DNA fragments separated by agarose gel electrophoresis.

Materials:

-

Agarose

-

Electrophoresis buffer (e.g., 1X TAE or 1X TBE)

-

Ethidium bromide stock solution (e.g., 10 mg/mL)

-

DNA samples with loading dye

-

DNA ladder (molecular weight standard)

-

Agarose gel electrophoresis apparatus (gel box, power supply)

-

UV transilluminator and gel imaging system

Procedure:

-

Casting the Agarose Gel:

-

Weigh the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1 g of agarose in 100 mL of 1X TAE buffer for a 1% gel).

-

Add the agarose to the electrophoresis buffer in a flask and heat in a microwave until the agarose is completely dissolved.

-

Allow the molten agarose to cool to approximately 50-60°C.

-

Caution: Ethidium bromide is a mutagen. Wear appropriate personal protective equipment (gloves, lab coat, eye protection). Add ethidium bromide to the cooled agarose to a final concentration of 0.2-0.5 µg/mL (e.g., 2-5 µL of a 10 mg/mL stock solution per 100 mL of gel).

-

Swirl the flask gently to mix, avoiding the formation of air bubbles.

-

Pour the agarose into a gel casting tray with a comb in place and allow it to solidify at room temperature.

-

-

Electrophoresis:

-

Once the gel has solidified, place it in the gel box and add 1X electrophoresis buffer until the gel is submerged.

-

Carefully remove the comb to form the wells.

-

Load the DNA samples and the DNA ladder into the wells.

-

Connect the power supply and run the gel at a constant voltage (e.g., 80-120 V) until the dye front has migrated an adequate distance.

-

-

Visualization:

-

After electrophoresis, carefully remove the gel from the gel box.

-

Place the gel on a UV transilluminator.

-

The intercalated ethidium bromide will fluoresce under UV light, revealing the DNA bands.

-

Capture an image of the gel using a gel documentation system. The size of the DNA fragments can be estimated by comparing their migration distance to that of the bands in the DNA ladder.

-

Post-Staining (Alternative to in-gel staining):

-

Run the agarose gel without ethidium bromide.

-

After electrophoresis, submerge the gel in a solution of 0.5 µg/mL ethidium bromide in water or electrophoresis buffer for 15-30 minutes.

-

Destain the gel in water for 15-30 minutes to reduce background fluorescence before imaging.

Conclusion

The choice between this compound-1 and ethidium bromide is primarily dictated by the experimental question. For assessing cell viability and membrane integrity, the membrane-impermeant nature of EthD-1 makes it the superior choice. For general-purpose nucleic acid visualization in applications where cell viability is not a concern, such as in agarose gel electrophoresis, the membrane-permeant EtBr remains a widely used, albeit more hazardous, option. Researchers should carefully consider the properties and safety profiles of each dye to ensure the selection of the most appropriate reagent for their specific research needs.

References

An In-depth Technical Guide to Staining Bacteria and Yeast with Ethidium Homodimer-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethidium Homodimer-1 (EthD-1), a high-affinity, red-fluorescent nucleic acid stain, and its application in the viability assessment of bacteria and yeast. EthD-1 is an indispensable tool in microbiology, cellular biology, and drug discovery for selectively identifying non-viable cells with compromised plasma membranes.

Introduction to this compound-1 (EthD-1)

This compound-1 is a positively charged, membrane-impermeant fluorescent dye.[1][2][3] Its large size and charge prevent it from crossing the intact cell membranes of live cells.[1][2] However, in cells with damaged or compromised membranes—a hallmark of cell death—EthD-1 can enter, intercalate with nucleic acids (both DNA and RNA), and exhibit a dramatic increase in fluorescence. This property makes it a reliable indicator of cell death in a variety of cell types, including bacteria and yeast.

EthD-1 is frequently used as a counterstain in live/dead viability assays, often in conjunction with a membrane-permeant stain that illuminates the entire cell population (e.g., SYTO 9) or a stain that specifically marks viable cells (e.g., Calcein AM).

Mechanism of Action

The staining mechanism of EthD-1 is based on the integrity of the cell membrane.

-

Live Cells: In viable bacterial and yeast cells, the intact plasma membrane acts as a barrier, effectively excluding the large, positively charged EthD-1 molecules.